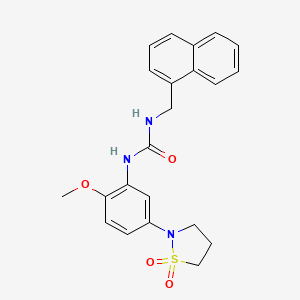

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-29-21-11-10-18(25-12-5-13-30(25,27)28)14-20(21)24-22(26)23-15-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-11,14H,5,12-13,15H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBUAWVSZCQTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a dioxidoisothiazolidine moiety, a methoxyphenyl group, and a naphthalenylmethyl urea structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol. The presence of the isothiazolidine ring and various functional groups suggests that this compound may exhibit diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.44 g/mol |

| Structural Features | Isothiazolidine, Methoxyphenyl, Naphthalenylmethyl Urea |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The dioxidoisothiazolidinyl moiety may play a crucial role in its biological effects by enhancing binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.

- Receptor Modulation : Interaction with receptors could modulate signaling pathways relevant to disease states.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, the presence of the isothiazolidine ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- In Vitro Studies : Testing against various bacterial strains showed potential antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Potential

Research into structurally related compounds has suggested potential anticancer properties. The ability of the compound to induce apoptosis or inhibit tumor growth could be attributed to its interaction with cancer cell signaling pathways.

- Cell Line Studies : Investigations on cancer cell lines have shown varying degrees of cytotoxicity, indicating the need for further exploration into its therapeutic index.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into possible applications:

- Antimicrobial Screening : A study demonstrated that derivatives of isothiazolidine exhibited significant activity against resistant bacterial strains, suggesting that modifications in structure could enhance efficacy against pathogens .

- Anticancer Evaluation : In vitro tests on similar urea derivatives showed promising results in inhibiting cancer cell proliferation, indicating that this class of compounds warrants further investigation for therapeutic use .

- Mechanistic Insights : Research indicated that the dioxidoisothiazolidinyl group may facilitate interactions with specific cellular targets, impacting cellular processes such as apoptosis and cell cycle regulation .

Scientific Research Applications

The compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by relevant data and case studies.

Antimicrobial Activity

Research indicates that compounds containing isothiazolidinone structures exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of cell membrane functions in target microorganisms, leading to cell death. Preliminary studies on related compounds suggest that they may be effective against various bacterial and fungal strains, making them candidates for further development as antimicrobial agents.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Enzyme inhibitors are crucial in drug development, particularly for conditions such as cancer and infectious diseases. Initial investigations into similar compounds have shown promise in targeting specific enzymes involved in disease pathways. Further research is necessary to elucidate the exact mechanisms by which this compound interacts with enzymes.

Drug Development

Given its structural complexity and biological activity, this compound could serve as a lead structure for the development of new therapeutic agents. Its derivatives may be synthesized to enhance efficacy and selectivity against specific targets, particularly in cancer therapy and infectious disease treatment .

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Isothiazolidinone Derivative | Antimicrobial | Various bacteria & fungi | |

| Enzyme Inhibitor Candidate | Enzyme inhibition | Specific cancer-related enzymes |

Table 2: Synthesis Overview

| Step | Description | Key Reagents |

|---|---|---|

| Ring Formation | Cyclization to form isothiazolidinone | Precursor A, Precursor B |

| Coupling | Attachment of methoxyphenyl and naphthalenylmethyl groups | Coupling agent |

| Purification | Chromatography for final product purification | Solvent system |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound containing an isothiazolidinone ring against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, supporting the potential application of this class of compounds in treating infections.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar structures against a specific kinase involved in cancer progression. The results demonstrated a dose-dependent inhibition, suggesting that modifications to the structure could enhance selectivity and potency.

Q & A

Q. What synthetic methodologies are most effective for preparing this urea derivative, and how do reaction conditions influence yield?

The compound is synthesized via urea-forming reactions between isocyanate and amine precursors. A common approach involves reacting a substituted phenyl isocyanate with a naphthalenylmethylamine derivative under inert conditions (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Reflux duration (e.g., 12–24 hours) and solvent polarity significantly impact yield. For example, ethanol or THF may enhance solubility of intermediates, while aprotic solvents favor isocyanate reactivity. Column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) and recrystallization (solvent diffusion) are critical for purification .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm urea bond formation and aromatic substitution patterns.

- HPLC-MS : To assess purity and molecular ion consistency.

- FT-IR : Verification of urea C=O stretches (~1640–1680 cm⁻¹) and sulfonamide S=O peaks (~1150–1350 cm⁻¹) .

- XRD : For crystalline samples, preliminary powder diffraction identifies phase purity before single-crystal analysis .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s naphthalene moiety and urea backbone result in limited aqueous solubility. Use DMSO for stock solutions (≤5% v/v in assays) to avoid cytotoxicity. For kinetic studies, surfactants like Tween-80 or cyclodextrins can enhance dispersion .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction be resolved during structure refinement?

Employ the SHELX suite (SHELXL/SHELXS) for refinement, leveraging constraints for disordered moieties (e.g., methoxy or naphthalene groups). Hydrogen-bonding networks, identified via graph-set analysis, help validate intermolecular interactions . For twinned crystals, use the TWIN/BASF commands in SHELXL to model overlapping lattices .

Q. What strategies optimize synthetic routes when faced with low reproducibility in coupling reactions?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). For example, a Central Composite Design can identify interactions between solvent polarity and reaction time . High-throughput screening (e.g., parallel reactors) may expedite condition optimization .

Q. How do hydrogen-bonding motifs in the crystal lattice influence physicochemical properties?

The urea carbonyl and sulfonamide groups form robust N–H···O and C=O···H–C bonds, stabilizing the crystal lattice. These interactions reduce solubility but enhance thermal stability. Quantify using Hirshfeld surface analysis (CrystalExplorer) to correlate packing efficiency with melting points .

Q. What in silico approaches predict biological activity given the compound’s structural complexity?

Perform molecular docking (AutoDock Vina) to assess binding affinity toward targets like dihydroorotate dehydrogenase (DHODH), leveraging the naphthalene group’s hydrophobic interactions. MD simulations (GROMACS) evaluate conformational stability in binding pockets .

Methodological Notes

- Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate electron density mapping. Use PLATON to check for voids and solvent accessibility .

- Synthesis Troubleshooting : If intermediates degrade, replace hygroscopic reagents (e.g., use molecular sieves for anhydrous conditions) and monitor reaction progress via TLC .

- Data Contradictions : Cross-validate HPLC purity with elemental analysis (C/H/N) to resolve discrepancies between synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.